molecular formula C10H14BrNO B1437534 3-(3-Bromophenoxy)-N-methylpropan-1-amine CAS No. 915923-82-9

3-(3-Bromophenoxy)-N-methylpropan-1-amine

Cat. No.: B1437534
CAS No.: 915923-82-9
M. Wt: 244.13 g/mol
InChI Key: XEVLKSFAZBWKAV-UHFFFAOYSA-N
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Description

3-(3-Bromophenoxy)-N-methylpropan-1-amine is an organic compound that belongs to the class of amines It features a bromophenyl group attached to a propan-1-amine backbone, with a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenoxy)-N-methylpropan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 3-bromophenol.

    Ether Formation: 3-bromophenol is reacted with 3-chloropropan-1-amine in the presence of a base such as potassium carbonate to form 3-(3-bromophenoxy)propan-1-amine.

    Methylation: The resulting 3-(3-bromophenoxy)propan-1-amine is then methylated using methyl iodide in the presence of a base like sodium hydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenoxy)-N-methylpropan-1-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other groups via nucleophilic aromatic substitution.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products

    Substitution: Products depend on the nucleophile used, such as phenyl ethers or phenyl amines.

    Oxidation: Imines or nitriles.

    Reduction: Secondary amines or alkylated derivatives.

Scientific Research Applications

3-(3-Bromophenoxy)-N-methylpropan-1-amine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe to study the interactions of brominated compounds with biological systems.

    Industrial Applications: Potential use in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenoxy)-N-methylpropan-1-amine involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Bromophenoxy)propan-1-amine: Lacks the methyl group on the nitrogen.

    3-(4-Bromophenoxy)-N-methylpropan-1-amine: Bromine is in the para position instead of the meta position.

    3-(3-Chlorophenoxy)-N-methylpropan-1-amine: Chlorine instead of bromine.

Uniqueness

3-(3-Bromophenoxy)-N-methylpropan-1-amine is unique due to the presence of the bromine atom in the meta position, which can influence its reactivity and interactions compared to its para or ortho analogs. The methyl group on the nitrogen also adds steric hindrance, affecting its binding properties and reactivity.

Properties

IUPAC Name

3-(3-bromophenoxy)-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-12-6-3-7-13-10-5-2-4-9(11)8-10/h2,4-5,8,12H,3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVLKSFAZBWKAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCOC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50651081
Record name 3-(3-Bromophenoxy)-N-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915923-82-9
Record name 3-(3-Bromophenoxy)-N-methyl-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915923-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Bromophenoxy)-N-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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